4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide, also known as CHF5074, is a novel compound that has been extensively studied for its potential therapeutic effects. It belongs to the class of thiazole compounds and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide involves the inhibition of beta-secretase, an enzyme that is responsible for the formation of Aβ plaques. It also has antioxidant properties and can prevent oxidative stress-induced damage to neurons.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of Aβ plaques in the brain, which can improve cognitive function in Alzheimer's disease. It also has neuroprotective effects and can prevent the loss of dopaminergic neurons in Parkinson's disease. Additionally, it has been shown to improve synaptic plasticity and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide is its high potency and selectivity for beta-secretase inhibition. It also has good brain penetration and can cross the blood-brain barrier. However, one limitation is that it may have off-target effects on other enzymes and receptors.
Orientations Futures
There are several potential future directions for the study of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide. One area of interest is the development of more potent and selective beta-secretase inhibitors. Another direction is the investigation of the effects of this compound on other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the combination of this compound with other drugs or therapies may have synergistic effects in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 2-bromopropionyl chloride in the presence of a base. The resulting product is then purified and recrystallized to obtain this compound in its hydrobromide salt form.
Applications De Recherche Scientifique
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. It has been shown to inhibit the formation of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease. It also has neuroprotective effects and can prevent the loss of dopaminergic neurons in Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S.BrH/c1-2-3-15-10-13(8-9-19-15)17-20-16(11-21-17)12-4-6-14(18)7-5-12;/h4-11H,2-3H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJWAZLJXHCDKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.